molecular formula C23H22BrN3O3S B11429462 8-(5-bromo-2-methoxyphenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(5-bromo-2-methoxyphenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11429462
M. Wt: 500.4 g/mol
InChI Key: GFNVWUGMLWITBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(5-bromo-2-methoxyphenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-bromo-2-methoxyphenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrido[2,1-b][1,3,5]thiadiazine core: This can be achieved through a cyclization reaction involving appropriate amines and thiadiazine precursors under controlled conditions.

    Introduction of the bromo and methoxy groups: This step involves bromination and methoxylation reactions using reagents such as bromine and methanol.

    Attachment of the ethoxyphenyl group: This can be done through a coupling reaction using ethoxybenzene derivatives and suitable catalysts.

    Formation of the carbonitrile group:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.

    Purification techniques: Using methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity studies: The compound can be used to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Medicine

    Drug development: Due to its complex structure, the compound may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

    Material science: The compound’s unique properties can be explored for applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 8-(5-bromo-2-methoxyphenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor modulation: It may interact with specific receptors, altering their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methoxyphenyl derivatives: Compounds with similar bromo and methoxy groups.

    4-ethoxyphenyl derivatives: Compounds with similar ethoxyphenyl groups.

    Thiadiazine derivatives: Compounds with similar thiadiazine cores.

Uniqueness

    Structural complexity: The combination of multiple functional groups in a single molecule makes it unique compared to simpler derivatives.

Properties

Molecular Formula

C23H22BrN3O3S

Molecular Weight

500.4 g/mol

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-3-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H22BrN3O3S/c1-3-30-17-7-5-16(6-8-17)26-13-27-22(28)11-18(20(12-25)23(27)31-14-26)19-10-15(24)4-9-21(19)29-2/h4-10,18H,3,11,13-14H2,1-2H3

InChI Key

GFNVWUGMLWITBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=C(C=CC(=C4)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.